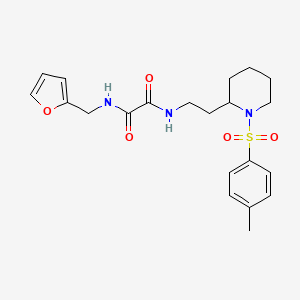

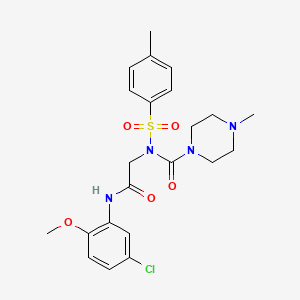

N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as FTO inhibitor, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of fat mass and obesity-associated protein (FTO), which is an enzyme involved in the regulation of energy homeostasis and metabolism.

Applications De Recherche Scientifique

Catalytic Activities in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound structurally related to N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, has been demonstrated to enhance the catalytic activity in Cu-catalyzed coupling reactions. These reactions are crucial for the synthesis of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, offering a pathway to pharmaceutically important building blocks at low catalyst loadings and temperatures (Bhunia, Kumar, & Ma, 2017).

Decarboxylative Claisen Rearrangement Reactions

Compounds such as furan-2-ylmethyl tosylacetates have been used in decarboxylative Claisen rearrangement reactions. These reactions yield heteroaromatic products crucial for further chemical synthesis, demonstrating the compound's utility in creating complex molecular structures (Craig, King, Kley, & Mountford, 2005).

Corrosion Inhibition

Research has also explored the adsorption and inhibitive properties of related heterocyclic furan Schiff bases for corrosion protection of metals in acidic environments. These studies highlight the potential of furan-derivatives in developing new, effective corrosion inhibitors for industrial applications (Issaadi, Douadi, & Chafaa, 2014).

Green Chemistry and Material Science

Furthermore, derivatives of furan, like N1-(2-aminoethyl)-N2-(2-(2-(furan-2-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl) ethane-1,2-diamine, have been synthesized from biomass platform molecules. These compounds demonstrate significant potential in green chemistry, particularly as corrosion inhibitors, showing over 90% inhibition efficiency at minimal concentrations. This approach aligns with the vision of sustainable and environmentally friendly chemical processes (Chen et al., 2021).

Propriétés

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-16-7-9-19(10-8-16)30(27,28)24-13-3-2-5-17(24)11-12-22-20(25)21(26)23-15-18-6-4-14-29-18/h4,6-10,14,17H,2-3,5,11-13,15H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYWJOPUQIFDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)

![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)

![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)

![2-Methyl-4-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2735475.png)

![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)